molecular formula C24H20FN3O3S2 B2395155 ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946309-50-8

ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2395155
CAS RN: 946309-50-8
M. Wt: 481.56
InChI Key: SOGALNPIQWRBDD-UHFFFAOYSA-N
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Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H20FN3O3S2 and its molecular weight is 481.56. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study presented the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, employing a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing promising activity against tuberculosis. This approach highlights the potential of using ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives as a scaffold for developing new antituberculosis agents (Jeankumar et al., 2013).

  • Another study focused on the microwave-assisted synthesis of novel benzothiazole and pyrimidine derivatives, indicating their potential as antibacterial and antitubercular agents. This underscores the versatility of ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives in synthesizing compounds with significant biological activities (Bhoi et al., 2016).

Chemical Properties and Applications

  • Research into pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives as efficient cathode-modifying layers for polymer solar cells demonstrated the potential of using such derivatives in the development of high-performance polymer solar cells. This indicates the compound's utility beyond pharmaceutical applications, extending into materials science (Chen et al., 2017).

  • The synthesis and evaluation of new piperidine substituted benzothiazole derivatives for their biological properties highlight the compound's significance in generating novel therapeutic agents with potential antibacterial and antifungal activities. This further supports the compound's versatility in drug development (Shafi et al., 2021).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c1-2-31-24(30)28-12-11-15-19(13-28)33-23(27-21(29)14-7-3-4-8-16(14)25)20(15)22-26-17-9-5-6-10-18(17)32-22/h3-10H,2,11-13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGALNPIQWRBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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